3-[3-(3-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid
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Overview
Description
3-[3-(3-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid is a complex organic compound that features a pyrazole ring substituted with a bromophenyl group and a dicyanoethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent.
Addition of the dicyanoethenyl group: This can be done through a Knoevenagel condensation reaction, where malononitrile reacts with an aldehyde in the presence of a base.
Formation of the propanoic acid side chain: This can be achieved through a series of reactions including alkylation and oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-[3-(3-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-[3-(3-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The bromophenyl and dicyanoethenyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)propionic acid: Similar structure but lacks the pyrazole and dicyanoethenyl groups.
4-(3-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamide: Contains a pyrazole ring but different substituents.
Uniqueness
3-[3-(3-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid is unique due to the presence of both the bromophenyl and dicyanoethenyl groups on the pyrazole ring, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-[3-(3-bromophenyl)-4-(2,2-dicyanoethenyl)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4O2/c17-14-3-1-2-12(7-14)16-13(6-11(8-18)9-19)10-21(20-16)5-4-15(22)23/h1-3,6-7,10H,4-5H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGSLDTXFZAFLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C=C2C=C(C#N)C#N)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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